5-Amino-2-(2-chloropropanoylamino)-5-oxopentanoic acid

Process chemistry Peptide intermediate synthesis Parenteral nutrition manufacturing

5-Amino-2-(2-chloropropanoylamino)-5-oxopentanoic acid, most commonly referred to as N²-(2-chloropropanoyl)-L-glutamine (CAS 674778-83-7 for the racemic chloropropanoyl moiety; CAS 159141-33-0 for the (R)-chloropropanoyl diastereomer), is a halogenated N-acyl amino acid derivative built on an L-glutamine backbone. It is primarily employed as a penultimate intermediate in the large-scale manufacture of the parenteral nutrition dipeptide L-alanyl-L-glutamine (Ala-Gln), where it undergoes ammonolysis to yield the active pharmaceutical ingredient.

Molecular Formula C8H13ClN2O4
Molecular Weight 236.65 g/mol
Cat. No. B12823872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-(2-chloropropanoylamino)-5-oxopentanoic acid
Molecular FormulaC8H13ClN2O4
Molecular Weight236.65 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CCC(=O)N)C(=O)O)Cl
InChIInChI=1S/C8H13ClN2O4/c1-4(9)7(13)11-5(8(14)15)2-3-6(10)12/h4-5H,2-3H2,1H3,(H2,10,12)(H,11,13)(H,14,15)
InChIKeyJAKFXLPGGKWCLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-2-(2-chloropropanoylamino)-5-oxopentanoic Acid (N²-(2-Chloropropanoyl)-L-glutamine): Procurement-Relevant Identity and Industrial Context


5-Amino-2-(2-chloropropanoylamino)-5-oxopentanoic acid, most commonly referred to as N²-(2-chloropropanoyl)-L-glutamine (CAS 674778-83-7 for the racemic chloropropanoyl moiety; CAS 159141-33-0 for the (R)-chloropropanoyl diastereomer), is a halogenated N-acyl amino acid derivative built on an L-glutamine backbone [1]. It is primarily employed as a penultimate intermediate in the large-scale manufacture of the parenteral nutrition dipeptide L-alanyl-L-glutamine (Ala-Gln), where it undergoes ammonolysis to yield the active pharmaceutical ingredient [2]. Additionally, the (R)-diastereomer is listed as Alanyl Glutamine Impurity 21, a fully characterized reference standard used to ensure quality control of commercial Ala-Gln drug substance .

Why 5-Amino-2-(2-chloropropanoylamino)-5-oxopentanoic Acid Cannot Be Replaced by Its Bromo Analogue or Other In-Class Intermediates


The N²-halopropanoyl-glutamine intermediate class is not interchangeable: the chloro, bromo, and iodo congeners exhibit profoundly different stability profiles that directly dictate process yield, stereochemical integrity, and final product quality. The bromo analogue (D-2-bromopropionyl-L-glutamine) undergoes significant degradation under typical manufacturing conditions—losing diastereomeric excess and generating impurities that compromise the purity of the downstream Ala-Gln [1]. Protective-group-based and enzymatic routes further diverge in cost, scalability, and byproduct profiles, making straightforward substitution without quantitative performance data a high-risk decision for procurement and process development [1][2].

5-Amino-2-(2-chloropropanoylamino)-5-oxopentanoic Acid: Head-to-Head Quantitative Differentiation Against the Closest Bromo Analogue


Higher Isolated Yield in Large-Scale Synthesis of the Alanyl-Glutamine Intermediate

In a direct head-to-head large-scale comparison, N²-(2-chloropropanoyl)-L-glutamine (3b) provided an isolated yield of 81.7% at 600 g scale, markedly surpassing the 70.0% yield obtained with the corresponding bromo intermediate (3a) at 880 g scale under analogous Schotten–Baumann acylation conditions [1]. The yield advantage persists across scales: small-scale runs for 3a gave only 72.4% (11.5 g) [1].

Process chemistry Peptide intermediate synthesis Parenteral nutrition manufacturing

Superior Diastereomeric and Chemical Purity in the Isolated Intermediate

N²-(2-Chloropropanoyl)-L-glutamine (3b) achieved 99.8% HPLC purity and 99.7% diastereomeric excess (de) at 600 g scale. In contrast, the bromo intermediate (3a) reached only 97.5% purity and 96.6% de at 880 g scale [1]. The optical purity of the starting acid also favored the chloro route: 2b exhibited 98.8% ee versus 87.4% ee for 2a [1].

Stereochemical integrity Diastereomeric excess HPLC purity

Demonstrated Stereochemical Stability Across Process-Relevant pH and Temperature Conditions

The chloro intermediate 3b exhibited no measurable decrease in diastereomeric excess or HPLC content at pH 10, 6, and 2 at both 30 °C and 50 °C over the monitored time course. In sharp contrast, the bromo intermediate 3a showed a significant decline in de and content at 50 °C at pH 10 and 6, and a slight decrease in content even at pH 2 at 50 °C [1]. This superior stability eliminates the risk of intermediate degradation during reaction, neutralization, and crystallization steps.

Intermediate stability Process robustness Diastereomer degradation

5-Amino-2-(2-chloropropanoylamino)-5-oxopentanoic Acid: Evidence-Backed Application Scenarios for Procurement and Use


Industrial Manufacture of Parenteral-Grade L-Alanyl-L-glutamine (Ala-Gln)

The chloro intermediate’s 81.7% isolated yield, 99.8% purity, and 99.7% de at 600 g scale [1] make it the intermediate of choice for the ammonolysis step in Ala-Gln production. Its thermal and pH stability across reaction, neutralization, and crystallization conditions (no degradation at 50 °C) [1] ensures a robust process that meets the stringent purity requirements of infusion-grade APIs.

Reference Standard for Impurity Profiling of Alanyl-Glutamine Drug Substance

The (R)-chloropropanoyl diastereomer (CAS 159141-33-0) is formally designated as Alanyl Glutamine Impurity 21 . Procurement of this fully characterized compound enables pharmaceutical quality control laboratories to develop and validate HPLC methods for impurity quantitation, supporting regulatory compliance under ICH Q3A/Q3B guidelines.

Process Development and Optimization of Halogenated Acyl-Glutamine Intermediates

The quantitative stability and yield data comparing chloro vs. bromo intermediates [1] provide a benchmark for evaluating next-generation leaving groups (e.g., alkylsulfonyloxy, arylsulfonyloxy) in N²-acylation strategies. Researchers can use the chloro compound as a characterized reference point for screening novel synthetic routes with improved atom economy and reduced environmental impact.

Biochemical Probe for Glutamine-Dependent Pathways

Although its glutamine synthetase inhibition is modest (Ki = 750 μM) [2], the chloropropanoyl moiety may serve as a scaffold for designing more potent, covalent inhibitors of glutamine-utilizing enzymes. The compound’s well-defined stereochemistry and stability make it a suitable starting material for structure–activity relationship (SAR) exploration.

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